molecular formula C19H20ClN3O3 B3992621 [4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl](4-methylphenyl)methanone

[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl](4-methylphenyl)methanone

Cat. No.: B3992621
M. Wt: 373.8 g/mol
InChI Key: KKUXIRBMWNDCHJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a 4-methylphenylmethanone group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the desired piperazine derivative. The final step involves the acylation of the piperazine derivative with 4-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, reduced piperazine compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The piperazine ring provides structural rigidity, enhancing its interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having a chloro-substituted aniline ring.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having complex organic structures used in industrial applications.

Uniqueness

What sets 4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-ylmethanone apart is its combination of a piperazine ring with both nitro and chloro substituents, providing unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-3-5-15(6-4-13)19(24)22-10-9-21(12-14(22)2)17-8-7-16(20)11-18(17)23(25)26/h3-8,11,14H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUXIRBMWNDCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl](4-methylphenyl)methanone
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[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl](4-methylphenyl)methanone

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